Organic Synthesis: Arylboronic acids, including 2-(2-methyl-1,3-dioxolan-2-yl)phenylboronic acid, are valuable building blocks in organic synthesis due to their participation in various carbon-carbon and carbon-heteroatom bond-forming reactions. [, , , , , , , , , , , ]
Materials Science: The incorporation of boronic acid functionalities into polymers can impart unique properties, such as self-healing, stimuli-responsiveness, and molecular recognition capabilities. []
Medicinal Chemistry: Boronic acid derivatives have shown potential as therapeutic agents, targeting various diseases like cancer, diabetes, and infectious diseases. []
2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is a boronic acid derivative characterized by its unique structure that includes a phenyl group and a dioxolane moiety. This compound is significant in organic chemistry and medicinal chemistry due to its potential applications in drug development and synthesis processes. The chemical formula for this compound is CHBO, and it has a molecular weight of 208.02 g/mol. The compound is classified under boronic acids and is recognized for its ability to form reversible covalent bonds with diols, making it useful in various chemical reactions.
The compound is cataloged under the CAS number 243140-14-9, indicating its recognition in chemical databases. It belongs to the class of boronic acids, which are known for their utility in organic synthesis, particularly in coupling reactions such as Suzuki coupling. Boronic acids are also noted for their role in biological systems, including their interactions with carbohydrates and proteins.
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid can be achieved through several methods, primarily involving the reaction of boronic acid derivatives with dioxolane compounds. A common synthetic route involves the following steps:
The technical details of the synthesis may involve specific reagents, conditions (such as temperature and pressure), and purification steps to isolate the desired product in high yield. For example, using palladium-catalyzed coupling reactions can enhance the efficiency of synthesizing this compound from simpler precursors.
The molecular structure of 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid features a phenyl ring attached to a dioxolane ring, which contains a methyl substituent. The presence of the boronic acid functional group allows for unique reactivity patterns.
The primary reactions involving 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid include:
The reaction conditions typically require catalysts such as palladium or nickel, along with bases like potassium carbonate to facilitate the coupling process. The selectivity and yield can be influenced by factors such as solvent choice and temperature.
The mechanism of action for 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid primarily revolves around its ability to form reversible covalent bonds with diols. This property is exploited in various applications including drug delivery systems where controlled release is essential.
The interaction between boronic acids and diols is characterized by the formation of stable five-membered cyclic intermediates, which can undergo further transformations depending on the reaction conditions.
The applications of 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid include:
The boronic acid group in 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid enables pivotal transformations via Suzuki-Miyaura cross-coupling (SMC), a palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and organic halides/triflates. This reaction proceeds through three mechanistic steps:
Catalytic Innovations:
Table 1: SMC Conditions for Boronic Acids with Dioxolane Protection
Catalyst System | Base | Compatible Halides | Key Advantages |
---|---|---|---|
Pd(PPh₃)₄ / SPhos | K₂CO₃ | Aryl Br, I, OTf | Low catalyst loading (0.001–0.5 mol%) |
NiCl₂(dppe) | NaOᵗBu | Aryl OMs, Cl | Cost-effective; aryl ether coupling |
[Pd] (water-soluble) | KF | Vinyl Br | Aqueous conditions; pH tolerance |
The steric bulk of the 2-methyl-1,3-dioxolane group minimally impacts transmetalation efficiency, making this compound a versatile coupling partner for synthesizing complex biaryl architectures [1] [9].
The 2-methyl-1,3-dioxolane group serves as a ketone-protecting moiety, introduced via acid-catalyzed condensation of carbonyls (e.g., acetophenone derivatives) with ethylene glycol. Key features include:
Deprotection Methods:
Table 2: Stability Profile of the 1,3-Dioxolane Group
Condition | Stability | Notes |
---|---|---|
pH > 12, 100°C | Low | Base hydrolysis occurs |
pH = 1, RT | Moderate | Slow hydrolysis over 24h |
Piperidine/DMF (20%) | High | No significant degradation |
TFA/DCM (5–50%) | Low | Complete deprotection in 30 min |
Hydrazine (2% in DMF) | High | Compatible with ivDde deprotection |
The 2-methyl substituent enhances steric shielding, improving resistance to hydrolysis compared to unsubstituted dioxolanes [3] [5].
Solid-phase peptide synthesis (SPPS) leverages 1-glycerol polystyrene resin to anchor boronic acid building blocks like 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid derivatives. This strategy minimizes purification and handles boronate lability:- Resin loading: Boronic acids bind covalently to diol-functionalized resins, forming boronate esters. For α-aminoboronic acids (e.g., boroleucine), a two-step protocol prevents 1,3-boron migration:1. Hydrolysis of the pinanediol ester to boronic acid.2. Resin loading with Fmoc-Cl/base to acylate the amine [6].- Peptide elongation: Standard Fmoc-SPPS proceeds using coupling agents (e.g., TBTU/DIPEA), with the dioxolane group stable to piperidine deprotection [6].- Cleavage: Mild hydrolysis (THF/H₂O, pH 5–7) releases boropeptides without decomposing acid-sensitive groups [6].
Advantages over solution-phase:
Table 3: Solid-Phase Synthesis of Boron-Containing Compounds
Resin Type | Loading Method | Cleavage Conditions | Yield |
---|---|---|---|
1-Glycerol polystyrene | Boronate ester formation | THF/H₂O (4:1), RT | 49–54% |
Diol-functionalized | Direct esterification | 0.1M HCl, RT | 60–70% |
This approach facilitates rapid access to boronic acid-modified peptides for medicinal chemistry [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1